1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a fluorobenzyl group, a piperidine ring, and a sulfonyl phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzyl group and the sulfonyl phenyl ethanone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorobenzyl derivatives, piperidine-based molecules, and sulfonyl phenyl ethanone analogs. These compounds share structural features with 1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4S/c1-16(24)19-4-8-21(9-5-19)28(25,26)23-12-10-18(11-13-23)15-27-14-17-2-6-20(22)7-3-17/h2-9,18H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOZQFNLINZKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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